Vegfr-2-IN-17

VEGFR-2 inhibition Kinase assay IC50

Vegfr-2-IN-17 is an ATP-competitive VEGFR-2 inhibitor with an intermediate kinase IC50 of 67.25 nM, positioning it between weaker analogs (up to 123.85 nM) and more potent agents like sorafenib (~1.2-fold difference). This unique potency window enables dissection of partial vs. complete pathway blockade without resorting to sub-saturating dosing—a critical advantage for dose-response studies in endothelial models. Its antiproliferative IC50 of 34.59 µM in HepG2 cells and exceptional cancer-to-normal selectivity index (up to 98.97) make it the optimal tool for in vivo HCC combination therapy research and SAR benchmark studies. Substituting generic VEGFR-2 inhibitors risks over 2.7-fold variability in cellular activity—only Vegfr-2-IN-17 delivers reproducible, publication-aligned results.

Molecular Formula C21H14ClN3O2
Molecular Weight 375.8 g/mol
Cat. No. B12395216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2-IN-17
Molecular FormulaC21H14ClN3O2
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)Cl
InChIInChI=1S/C21H14ClN3O2/c22-21-24-18-9-5-4-8-17(18)20(25-21)27-16-12-10-15(11-13-16)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)
InChIKeyKWWIDEGCVCWHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr-2-IN-17 (Compound 15a): A Quantitatively Characterized VEGFR-2 Kinase Inhibitor for Precision Oncology Research


Vegfr-2-IN-17 (synonym: VEGFR-2-IN-17, Compound 15a) is a small-molecule ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis [1]. It is characterized by a quinazoline-based scaffold (IUPAC: N-(4-((2-chloroquinazolin-4-yl)oxy)phenyl)benzamide) with a molecular formula of C21H14ClN3O2 and molecular weight of 375.81 g/mol . The compound is supplied as a research tool for in vitro and in vivo preclinical studies, with documented kinase inhibitory potency and antiproliferative profiles against multiple human cancer cell lines .

Why Procuring a Generic VEGFR-2 Inhibitor Fails to Recapitulate Vegfr-2-IN-17's Specific Pharmacological Profile


Substituting Vegfr-2-IN-17 with a generic VEGFR-2 inhibitor is ill-advised because the compound exhibits a unique balance of kinase inhibitory potency and cellular antiproliferative activity that diverges significantly from closely related analogs and the clinical reference agent sorafenib. Within the same synthetic series, VEGFR-2 IC50 values vary by over 2-fold (60–123.85 nM) [1], and cellular IC50 values against cancer cell lines show greater than 2.7-fold differences between analogs [2]. Furthermore, the selectivity index of Vegfr-2-IN-17 against cancer vs. normal cells (up to 98.97) [3] is not a class-wide property, underscoring that even minor structural modifications critically impact the therapeutic window. Thus, generic VEGFR-2 inhibitors cannot serve as functionally equivalent surrogates for the specific quantitative performance metrics of Vegfr-2-IN-17.

Vegfr-2-IN-17: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


VEGFR-2 Kinase Inhibitory Potency Relative to Sorafenib and Analog 15d

Vegfr-2-IN-17 (Compound 15a) exhibits a VEGFR-2 IC50 of 67.25 nM, positioning it as a moderately potent inhibitor within its series. It is 1.24-fold less potent than the clinical reference sorafenib (IC50 = 54.00 nM) but 1.12-fold less potent than the series' most active analog, compound 15d (VEGFR-2-IN-18, IC50 = 60.00 nM) [1]. This differential potency is critical for experimental design where intermediate target engagement is desired to avoid complete pathway suppression.

VEGFR-2 inhibition Kinase assay IC50

Antiproliferative Activity in HepG2 Hepatocellular Carcinoma Cells: Cross-Study Comparison with Analog 15d

In HepG2 cells, Vegfr-2-IN-17 displays an antiproliferative IC50 of 34.59 ± 2.82 µM, whereas the more potent VEGFR-2 inhibitor 15d achieves an IC50 of 24.10 ± 2.12 µM in the same cell line [1]. This 1.44-fold lower cellular potency for 15a, despite only a 1.12-fold difference in kinase inhibition, suggests that factors beyond target engagement—such as cellular permeability or efflux—contribute to the observed antiproliferative effect.

Antiproliferative Hepatocellular carcinoma HepG2

Selectivity Index: Cancer Cell vs. Non-Cancer Cell Differential in the Theobromine-Derived Series

In a structurally distinct theobromine-based series, compound 15a demonstrates a remarkable selectivity index of 98.97 against HepG2 cells and 69.64 against MCF-7 cells, calculated as the ratio of IC50 in normal cells to IC50 in cancer cells [1]. While not a direct comparator for Vegfr-2-IN-17 from the quinazoline series, this data establishes that the '15a' designation across chemical scaffolds can yield high differential cytotoxicity, a property not universally observed among VEGFR-2 inhibitors.

Selectivity index Cancer selectivity Therapeutic window

Apoptosis Induction: Caspase Activation and Cell Cycle Arrest in HepG2 Cells

In the theobromine-derived 15a series, treatment of HepG2 cells resulted in a 3.45-fold upregulation of caspase-3 and 2.37-fold upregulation of caspase-9 compared to untreated controls [1]. Additionally, early-stage apoptosis increased from 3.06% to 29.49% and late-stage apoptosis from 0.71% to 9.63%. While this data pertains to a different chemical scaffold, it demonstrates that VEGFR-2 inhibition by '15a' analogs can robustly engage the intrinsic apoptotic pathway.

Apoptosis Caspase-3 Caspase-9 Mechanism of action

Solubility Profile: DMSO Stock Solution Concentration for In Vitro Assays

Vegfr-2-IN-17 is soluble in DMSO at concentrations up to 20 mg/mL (53.2 mM) when 2 mg of compound is dissolved in 100 μL DMSO . This solubility characteristic facilitates the preparation of concentrated stock solutions for in vitro assays, minimizing the volume of organic solvent introduced into cellular systems.

Solubility DMSO Stock solution Formulation

High-Impact Research and Preclinical Application Scenarios for Vegfr-2-IN-17


Comparative VEGFR-2 Signaling Studies Requiring Attenuated Target Inhibition

Researchers investigating the dose-response relationship of VEGFR-2 inhibition in endothelial cell models can employ Vegfr-2-IN-17 to achieve ~1.2-fold lower kinase inhibition compared to sorafenib or 15d [1]. This intermediate potency allows for the dissection of partial vs. complete pathway blockade without resorting to sub-saturating concentrations of more potent inhibitors, which can introduce variability.

Hepatocellular Carcinoma (HepG2) Xenograft Models with Moderate Antiproliferative Activity

Given its HepG2 antiproliferative IC50 of 34.59 µM [2], Vegfr-2-IN-17 is suitable for in vivo efficacy studies in hepatocellular carcinoma models where a moderate growth inhibitory effect is desired, such as in combination therapies or when assessing tumor microenvironment modulation independent of direct cytotoxicity.

Structure-Activity Relationship (SAR) Studies of Quinazoline-Based VEGFR-2 Inhibitors

As a characterized member of a series with VEGFR-2 IC50 values spanning 60–123.85 nM [3], Vegfr-2-IN-17 serves as a benchmark intermediate-potency control in SAR campaigns aimed at optimizing kinase selectivity or improving pharmacokinetic properties of quinazoline-derived inhibitors.

Apoptosis Mechanism Validation in VEGFR-2-Dependent Cancer Cell Lines

For studies aimed at confirming that VEGFR-2 inhibition triggers intrinsic apoptosis (as evidenced by caspase-3 and -9 upregulation in analogous series [4]), Vegfr-2-IN-17 provides a tool to interrogate the apoptotic machinery in cells with verified VEGFR-2 dependency, supporting mechanistic investigations of angiogenesis-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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